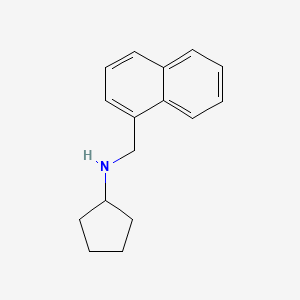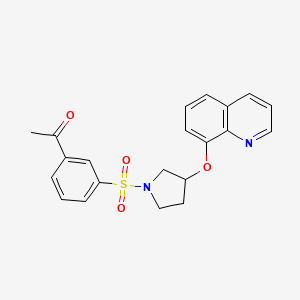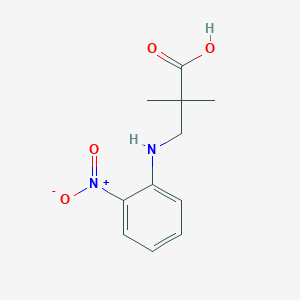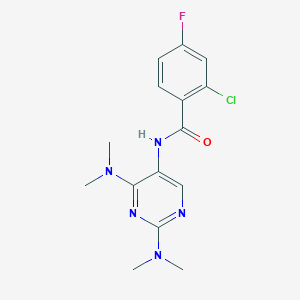
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a furan ring, a piperidine ring, a naphthalene ring, and a urea group .
Molecular Structure Analysis
The compound contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea falls within a broader category of synthesized molecules aimed at exploring novel chemical entities with potential applications in various fields of scientific research. A related study detailed the synthesis of novel pyridine and naphthyridine derivatives, involving compounds that undergo reactions to afford hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (F. M. Abdelrazek et al., 2010). These synthetic routes and chemical transformations are critical for the development of new compounds with tailored properties for specific applications.
Anti-Cancer Potential
In the realm of medicinal chemistry, derivatives similar to the compound have been evaluated for their anti-cancer potential. One study synthesized a series of 1,2-dihydronaphtho[2,1-b]furan derivatives and assessed their anti-proliferative potential against human breast cancer cells, with some compounds showing promising anti-cancer activities (Kobirul Islam et al., 2020). This highlights the importance of such compounds in the development of new therapeutic agents.
Structural and Conformational Studies
Conformational studies of urea and thiourea-based assemblies have provided insights into the structural adjustments possible within such molecules. These studies reveal how intramolecular hydrogen bonding can influence the molecular conformation and assembly of compounds, potentially affecting their physical properties and reactivity (Nithi Phukan & J. Baruah, 2016). Understanding these structural dynamics is essential for designing compounds with specific functions, including molecular recognition, catalysis, and material science applications.
Synthesis Techniques and Catalysis
Research into efficient synthesis techniques is crucial for the development of novel compounds. For example, the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of related naphthalene derivatives underlines the importance of advanced materials in facilitating chemical reactions, offering clean methodologies, easy workup procedures, and high yields (M. Mokhtary & Mogharab Torabi, 2017). Such studies pave the way for more sustainable and efficient chemical synthesis processes.
Eigenschaften
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-23(25-16-20-7-3-6-19-5-1-2-9-22(19)20)24-15-18-10-12-26(13-11-18)17-21-8-4-14-28-21/h1-9,14,18H,10-13,15-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVYFNMRRXQIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)
![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2614657.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)